molecular formula C24H29N3O3 B2871918 (2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211337-96-0

(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2871918
CAS RN: 1211337-96-0
M. Wt: 407.514
InChI Key: ZEBVKJVLVIOOPW-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The compound has been studied for its antioxidant properties . It exhibits significant total antioxidant capacity , free radical scavenging ability , and metal chelating activity . These properties are crucial as antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antibacterial Activity

Another important application is in the field of antimicrobial research . The compound has shown promising results against both gram-positive and gram-negative bacteria . This suggests potential for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Drug Discovery

The structural features of benzodiazoles make them interesting scaffolds in drug discovery . Their interactions with various biological targets can be harnessed to develop drugs with improved efficacy and reduced side effects .

Agricultural Chemistry

Lastly, the compound’s properties may be utilized in agricultural chemistry . As a potential precursor for more complex molecules, it could be used to develop new pesticides or herbicides that are more effective and environmentally friendly .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to interact with multiple receptors, which makes them valuable in the development of new drugs .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets likely results in changes that lead to these effects.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , the compound’s action could potentially result in a variety of molecular and cellular effects depending on the specific target and pathway involved.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-16-11-21-22(12-17(16)2)27(15-25-21)14-18-7-9-26(10-8-18)24(28)20-6-5-19(29-3)13-23(20)30-4/h5-6,11-13,15,18H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBVKJVLVIOOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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